4-(氮杂环庚基)-4-氧代丁酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

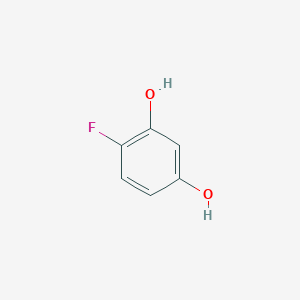

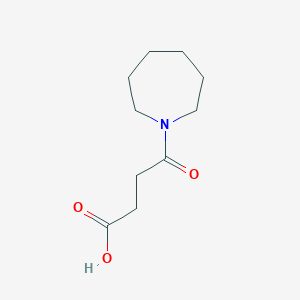

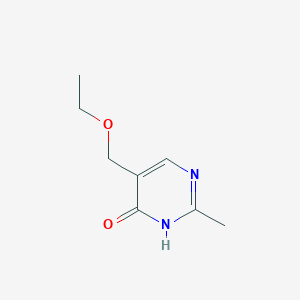

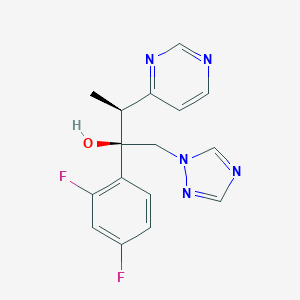

4-(Azepan-1-yl)-4-oxobutanoic acid is a compound that features in the synthesis of various biologically active molecules. It is structurally characterized by the presence of an azepane ring, which is a seven-membered heterocycle containing nitrogen, and a 4-oxobutanoic acid moiety. This structure is a key intermediate in the synthesis of more complex molecules, such as benzindenoazepine derivatives and conformationally restricted analogues of ornithine.

Synthesis Analysis

The synthesis of related compounds has been demonstrated in recent studies. For instance, a stereoselective [4 + 3] annulation of azadienes with ethyl 4-bromo-3-oxobutanoate has been reported to construct benzindeno-fused azepine derivatives. This process involves a sodium hydride (NaH)-promoted cycloaddition, yielding good results in terms of both yield and stereoselectivity . Additionally, an efficient synthesis of 1H-azepine-4-amino-4-carboxylic acid, a derivative of 4-(Azepan-1-yl)-4-oxobutanoic acid, has been achieved from 1-amino-4-oxo-cyclohexane-4-carboxylic acid, showcasing the versatility of the azepane ring in synthetic chemistry .

Molecular Structure Analysis

The molecular structure of 4-(Azepan-1-yl)-4-oxobutanoic acid derivatives plays a crucial role in their biological activity. The azepane ring introduces conformational rigidity, which can influence the overall three-dimensional shape of the molecule. In the case of the benzindenoazepine derivatives, the azepane ring is part of a larger fused ring system that is not easily accessible through traditional synthetic methods . For the 1H-azepine-4-amino-4-carboxylic acid, the presence of both amino and carboxylic acid functionalities allows for further modification and incorporation into peptides, affecting their secondary structure .

Chemical Reactions Analysis

The chemical reactivity of 4-(Azepan-1-yl)-4-oxobutanoic acid derivatives is highlighted by their involvement in cycloaddition reactions and their ability to induce specific conformations in peptides. The [4 + 3] cycloaddition used to synthesize benzindenoazepine derivatives is a key reaction that demonstrates the reactivity of the azepane-containing compounds . Moreover, the synthesis of azepine-based amino acids and their incorporation into peptides suggest that these compounds can participate in peptide bond formation and potentially influence peptide folding .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 4-(Azepan-1-yl)-4-oxobutanoic acid are not detailed in the provided papers, the properties of its derivatives can be inferred. The solubility, stability, and reactivity of these compounds are likely to be influenced by the presence of the azepane ring and the substituents attached to it. For example, the synthesis of the azepine-based amino acid derivative was performed on a gram scale, indicating that the compound can be isolated and handled in substantial quantities . The ability to perform gram-scale experiments also suggests that the compound and its derivatives have a level of stability conducive to laboratory handling and storage .

科学研究应用

药理学意义和治疗应用

氮杂环庚烷基化合物,包括 4-(氮杂环庚基)-4-氧代丁酸衍生物,由于其结构多样性而显示出广泛的药理特性。它们对于发现新的治疗剂至关重要。氮杂环庚烷基化合物最近的发展突出了它们在广泛的治疗领域的应用。其中包括抗癌剂、抗结核剂、抗阿尔茨海默病剂、抗微生物剂、组胺 H3 受体抑制剂、α-葡萄糖苷酶抑制剂、抗惊厥药等。这些化合物的构效关系 (SAR) 和分子对接研究对于识别潜在的生物活性化合物至关重要,为设计和开发具有较低毒性的强效氮杂环庚烷基药物提供了新思路 (高锋等,2019).

氮杂环庚烷衍生物的合成和生物学特性

氮杂环庚、氮杂环庚烷和氮杂环庚酮衍生物具有重要的药理学和治疗意义。这些七元杂环化合物的合成、反应和生物学特性已得到广泛综述,强调了它们在药物研究中的重要性。这些方法涉及扩环和各种衍生物的系统设计,展示了研究人员探索含氮七元杂环以进行进一步生物学研究的潜在范围 (Manvinder Kaur 等,2021).

安全和危害

The safety information for 4-(Azepan-1-yl)-4-oxobutanoic acid includes several precautionary statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

属性

IUPAC Name |

4-(azepan-1-yl)-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3/c12-9(5-6-10(13)14)11-7-3-1-2-4-8-11/h1-8H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQZZZROTIKCZGY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(=O)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80405312 |

Source

|

| Record name | 4-(azepan-1-yl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80405312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Azepan-1-yl)-4-oxobutanoic acid | |

CAS RN |

154740-93-9 |

Source

|

| Record name | 4-(azepan-1-yl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80405312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(4-Chlorophenyl)thiomethylene]biphosphonic Acid, Tetraisopropyl Ester](/img/structure/B135070.png)

![4-(Chloroacetyl)-1-oxaspiro[4.4]nonan-2-one](/img/structure/B135071.png)

![N-[4-bromo-2-nitro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B135072.png)

![11-Methylbenz[a]anthracene](/img/structure/B135086.png)

![3-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]benzonitrile](/img/structure/B135091.png)

![[(2R,3R,4S,5R)-3-hydroxy-5-(6-methoxypurin-9-yl)-4-pentanoyloxyoxolan-2-yl]methyl pentanoate](/img/structure/B135096.png)